molecular formula C17H15N3O2 B11478136 1-[4-(Furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

1-[4-(Furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

Cat. No.: B11478136
M. Wt: 293.32 g/mol
InChI Key: UQQARWFPBLGWIE-UHFFFAOYSA-N
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Description

1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimido[1,2-a][1,3]benzimidazole core, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimido[1,2-a][1,3]benzimidazole core, which is then functionalized with a furan ring and an ethanone group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ethanone group can be reduced to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the ethanone group may produce alcohols.

Scientific Research Applications

1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimidin-3-yl]-1-ethanone
  • 1-[4-(2-furyl)-2-methyl-1,4-dihydroquinazolin-3-yl]-1-ethanone
  • 1-[4-(2-furyl)-2-methyl-1,4-dihydrobenzimidazol-3-yl]-1-ethanone

Uniqueness

1-[4-(2-furyl)-2-methyl-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl]-1-ethanone is unique due to its specific combination of structural features, including the furan ring, the pyrimido[1,2-a][1,3]benzimidazole core, and the ethanone group. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

1-[4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone

InChI

InChI=1S/C17H15N3O2/c1-10-15(11(2)21)16(14-8-5-9-22-14)20-13-7-4-3-6-12(13)19-17(20)18-10/h3-9,16H,1-2H3,(H,18,19)

InChI Key

UQQARWFPBLGWIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CO4)C(=O)C

Origin of Product

United States

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